2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-3-pyridin-2-ylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS2/c1-2-8-20-14-16-10-6-9-19-12(10)13(18)17(14)11-5-3-4-7-15-11/h2-7,9H,1,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYAQHOZVULCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=N3)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thieno and pyrimidine ring system. Its structure can be represented as follows:
Mechanisms of Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities such as:
- Anticancer Activity : Studies have shown that thieno[3,2-d]pyrimidines can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
- Antiviral Properties : Some derivatives have demonstrated efficacy against viral infections, including hepatitis C virus (HCV), suggesting potential for antiviral drug development.
- Antioxidant Effects : The compound has been evaluated for its ability to scavenge free radicals, providing protective effects against oxidative stress.
Anticancer Activity
A study evaluated the antiproliferative effects of several thieno[3,2-d]pyrimidine derivatives on breast, colon, and lung cancer cell lines. The results indicated that compounds with similar structures showed significant inhibition of cell growth, with IC50 values ranging from 5 to 20 µM depending on the specific derivative tested.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast | 15 |
| Compound B | Colon | 10 |
| Compound C | Lung | 12 |
Antiviral Activity
In a screening for HCV inhibitors, a related thieno[3,2-d]pyrimidine showed an EC50 of 4.5 µM with a selectivity index greater than 30. This suggests that modifications in the structure can enhance antiviral efficacy without significant cytotoxicity.
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.
Case Studies
- Case Study on Anticancer Efficacy : A recent study focused on the compound's effect on MCF-7 breast cancer cells. Treatment with 10 µM of the compound resulted in a 70% reduction in cell viability after 48 hours, attributed to induction of apoptosis as confirmed by flow cytometry analysis.
- Case Study on Antiviral Activity : In vitro studies involving HCV-infected cells treated with the compound showed a marked decrease in viral load compared to untreated controls, highlighting its potential as an antiviral agent.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
Key Observations:
- Substituent Position : The 2-position is frequently modified with sulfur-based groups (e.g., methylthio, allylsulfanyl), which may influence solubility and target binding .
- Aromatic vs.
- Melting Points : Methoxy-substituted derivatives (e.g., 12a) exhibit higher melting points (241–243°C), likely due to strong intermolecular interactions, compared to sulfur-containing analogs .
Anticancer Activity
- EGFR/VEGFR-2 Inhibition: Analogs like (R)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(pyrrolidin-2-ylethynyl)thieno[3,2-d]pyrimidin-4-amine show potent EGFR inhibition (IC₅₀ < 50 nM) . The pyridinyl group in the target compound may mimic pyrrolidinyl or fluorobenzyl substituents in these inhibitors.
- Cytotoxicity : Derivatives with methoxyphenyl groups (e.g., 12a) exhibit moderate cytotoxicity against cancer cell lines, suggesting that electron-donating groups enhance activity .
Antimicrobial Activity
- Thieno[2,3-d]pyrimidin-4(3H)-one derivatives with methylthio or pyrazole groups demonstrate broad-spectrum antimicrobial activity, with MIC values ranging from 2–16 µg/mL against Gram-positive bacteria . The allylsulfanyl group in the target compound may similarly enhance membrane penetration.
Receptor Binding
- mGluR1 Antagonism: Dihydropyridothienopyrimidin-4,9-dione derivatives inhibit mGluR1 receptors, critical in neurological disorders. The 2-pyridinyl group in the target compound may engage in hydrogen bonding akin to pyridine-containing antagonists .
Q & A
Q. What are the key synthetic routes for 2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Cyclization of thiophene and pyrimidine precursors under reflux with acetic anhydride or DMF to form the thieno[3,2-d]pyrimidine core .
Substitution Reactions : Introduction of the allylsulfanyl and pyridinyl groups via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions). Pd(PPh₃)₄ and CuI are common catalysts for such transformations .
Optimization : Yields depend on solvent choice (e.g., DMF for polar intermediates), temperature (60–100°C), and catalyst loading (5–10 mol% Pd). For example, Pd-catalyzed couplings achieve 19–85% yields depending on steric hindrance .
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core Cyclization | Acetic anhydride, 120°C, 4 h | 61–72 | |
| Allylsulfanyl Addition | K₂CO₃, DMF, 80°C | 48–70 | |
| Pd-Catalyzed Coupling | Pd(PPh₃)₄, CuI, Et₃N, 70°C | 23–85 |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming substituent positions and purity. Aromatic protons in the pyridinyl group resonate at δ 7.4–8.7 ppm, while allylsulfanyl protons appear at δ 3.0–3.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₂N₃OS₂: 310.04) and detects isotopic patterns for sulfur .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹) .
Q. How do the allylsulfanyl and pyridinyl groups influence its chemical reactivity and bioactivity?
- Methodological Answer :
- Allylsulfanyl Group : Enhances electrophilicity at the sulfur atom, facilitating nucleophilic substitutions. It also increases lipophilicity, improving membrane permeability in biological assays .
- Pyridinyl Group : Acts as a hydrogen-bond acceptor, promoting interactions with enzyme active sites (e.g., kinases or DHFR). Fluorinated analogs show enhanced bioactivity due to electron-withdrawing effects .
Advanced Research Questions
Q. How can computational methods elucidate the mechanism of action of this compound?
- Methodological Answer :
- Molecular Docking : Predicts binding affinity to targets like dihydrofolate reductase (DHFR). Pyridinyl and thienopyrimidine moieties form π-π stacking with Phe31 and hydrogen bonds with Thr56 in DHFR .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Contradiction Resolution : Discrepancies in IC₅₀ values (e.g., DHFR inhibition vs. kinase assays) are addressed by comparing docking poses with experimental mutagenesis data .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, 2-pyridinyl derivatives show 10-fold higher anticancer activity than 4-fluorophenyl analogs due to improved target engagement .
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for liver cancer) and normalize data to control compounds (e.g., methotrexate for DHFR inhibition) .
- Meta-Analysis : Pool data from ≥3 independent studies to identify outliers. For instance, conflicting cytotoxicity data (IC₅₀ = 2–50 μM) may arise from varying ATP concentrations in kinase assays .
Q. What are the challenges in optimizing catalytic systems for cross-coupling reactions in its synthesis?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in Suzuki couplings but degrades at >100°C. Alternative catalysts (e.g., PdCl₂(dppf)) improve thermal stability .
- Side Reactions : Allylsulfanyl groups may undergo oxidation to sulfoxides under aerobic conditions. Use of degassed solvents and N₂ atmosphere minimizes this .
- Yield Optimization : Screen ligands (e.g., XPhos) and bases (K₃PO₄ vs. Cs₂CO₃) to enhance coupling efficiency. For example, XPhos increases yields from 23% to 72% in ethynyl additions .
Data Contradiction Analysis Example
Issue : Variable anticancer activity (IC₅₀ = 1.5–25 μM) in MCF-7 breast cancer cells.
Resolution :
Assay Conditions : Check serum concentration (e.g., 10% FBS may sequester hydrophobic compounds).
Solubility : Use DMSO stock solutions ≤0.1% to avoid precipitation.
Metabolic Interference : Confirm compound stability via LC-MS over 24 h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
